molecular formula C7H13N B3386084 2,4-Dimethylpentanenitrile CAS No. 69975-94-6

2,4-Dimethylpentanenitrile

Cat. No. B3386084
CAS RN: 69975-94-6
M. Wt: 111.18 g/mol
InChI Key: COXCGWKSEPPDAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

   CH3       CH3     |         | CH3-C-C-C-C≡N     |         |    CH3       H 

Scientific Research Applications

Molecular Structure and Conformation

2,4-Dimethylpentane has been studied for its molecular structure and conformation using gas electron diffraction, vibrational spectroscopy, and ab initio calculations. The research identified the most stable conformer with C2 symmetry and provided detailed structural parameter values. This study contributes to understanding the molecular structure of compounds like 2,4-dimethylpentane, which is essential in various chemical and physical analyses (Sugino et al., 1990).

Radiolysis in Hydrocarbons

Research on the γ-radiolysis of liquid 2,4-dimethylpentane investigated the primary radicals formed and calculated the radiation-chemical yields of rupture of various C-H and C-C bonds in the molecule. This study is significant for understanding the radiolytic behavior of branched-chain hydrocarbons, which has implications in fields like materials science and radiation chemistry (Castello et al., 1981).

Electrochemical Characteristics in Polymer Science

The electrochemical characteristics of compounds related to 2,4-dimethylpentanenitrile, such as isobutyronitrile lithium and 2-lithio-4-cyano-2,4-dimethylpentanenitrile, were studied. This research is crucial for understanding the dissociation constants and ion pair formation in polymer solutions, which is valuable in polymer science and material development (Tsvetanov & Dotcheva, 1986).

Synthesis of Polyfunctionalized Compounds

A study focused on the synthesis of polyfunctionalized 1,4-dihydropyridine derivatives using dimethyl acetylenedicarboxylate and malononitrile. This research provides insights into chemical synthesis methods in aqueous media, which is relevant for developing new chemical compounds and materials (Hadjebi et al., 2011).

Antiferromagnetic Exchange Interaction

Research on the antiferromagnetic exchange interaction in compounds like 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) provides insights into the magnetic properties of certain organic compounds. This is crucial for understanding the magnetic interactions in organic materials, which has applications in material science and magnetic resonancestudies (Fujita et al., 1996).

Corrosion Inhibition

A study on the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl involved compounds related to 2,4-dimethylpentanenitrile. This research is significant for developing environmentally friendly corrosion inhibitors, which is crucial in fields like materials engineering and industrial maintenance (Chafiq et al., 2020).

Nitrification Inhibition in Agriculture

Research on nitrification inhibitors such as 3,4-dimethylpyrazole phosphate (DMPP), which is related to the chemical structure of 2,4-dimethylpentanenitrile, provides insights into reducing nitrate leaching and nitrous oxide emissions in agriculture. This is significant for environmental conservation and sustainable agricultural practices (Zerulla et al., 2001).

Future Directions

: Sigma-Aldrich: 2,4-Dimethylpentanenitrile

properties

IUPAC Name

2,4-dimethylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)4-7(3)5-8/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXCGWKSEPPDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619337
Record name 2,4-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpentanenitrile

CAS RN

69975-94-6
Record name 2,4-Dimethylpentanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLPENTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57Z2TS56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
L Bromberg - Industrial & engineering chemistry research, 1998 - ACS Publications
Poly(acrylic acid) (PAA) copolymers modified with block-copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) are inherently attractive for medicinal applications …
Number of citations: 127 pubs.acs.org
V Nguyen, W Yoshida, Y Cohen - Journal of applied polymer …, 2003 - Wiley Online Library
The free‐radical graft polymerization of vinyl acetate onto nonporous silica particles was studied experimentally. The grafting procedure consisted of surface activation with …
Number of citations: 78 onlinelibrary.wiley.com
CB Tsvetanov, DT Dotcheva - Journal of Polymer Science Part …, 1986 - Wiley Online Library
The electro‐chemical characteristics of isobutyronitrile lithium (P 1 Li) and 2‐lithio‐4‐cyano‐2,4‐dimethylpentanenitrile (P 2 Li) are studied. The dissociation constants K of P 1 Li and P …
Number of citations: 6 onlinelibrary.wiley.com
M Benaglia, E Rizzardo, A Alberti, M Guerra - Macromolecules, 2005 - ACS Publications
A series of tertiary dithiobenzoates differently substituted on the phenyl group (Z) were synthesized in order to investigate the RAFT-mediated polymerization of MMA. The chain-transfer …
Number of citations: 257 pubs.acs.org
CP Palmer, KT Tellman - Journal of Microcolumn Separations, 1999 - Wiley Online Library
The use of micelle polymers, a class of polysoaps that have a polymerized hydrophobic interior and a charged hydrophillic exterior, as pseudo‐stationary phases in micellar …
Number of citations: 16 onlinelibrary.wiley.com
SDH Shi, CL Hendrickson, AG Marshall… - Analytical …, 1998 - ACS Publications
Glycidyl methacrylate (GMA) and butyl methacrylate (BMA) have the same nominal mass (142 Da) but differ in exact mass by 0.036 Da (CH 4 vs O). Therefore, copolymers formed from …
Number of citations: 51 pubs.acs.org
B Howell1, M Johnson, D Player… - Journal of thermal …, 2006 - akjournals.com
Two standard vinylidene chloride copolymers, the first containing approximately 9 mass% methyl acrylate and the second containing vinyl chloride at a nominal 15 mass% were …
Number of citations: 2 akjournals.com
RD Allen, PJ Brock, YH Na, MH Sherwood… - Journal of …, 2009 - jstage.jst.go.jp
A study of polymerization and some of the resulting properties of PAG-bound resist polymers based on a new triphenyl sulfonium fluoroalkyl sulfonate-containing methacrylate monomer …
Number of citations: 49 www.jstage.jst.go.jp
V Orlien, AB Andersen, T Sinkko, LH Skibsted - Food Chemistry, 2000 - Elsevier
A glassy food model based on emulsions of sucrose, maltodextrin 10, gelatine and stripped rapeseed oil was established by freeze-drying. The glassy food model had a glass transition …
Number of citations: 78 www.sciencedirect.com
G Moad, CL Moad - Macromolecules, 1996 - ACS Publications
A new method for determining transfer constants based on an analysis of the ln chain length (or molecular weight) distributions has recently been reported. In this paper, the basis of this …
Number of citations: 107 pubs.acs.org

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